[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl](2-fluorophenyl)methanone
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Overview
Description
3-[4-(2-Fluorobenzoyl)piperazin-1-yl]-1,2-benzothiazole is a hybrid compound that combines the structural features of isothiazole and piperazine moieties. This compound is known for its significant biological activities, including its use as an antipsychotic drug substance due to its dopamine and serotonin antagonistic properties .
Preparation Methods
The synthesis of 3-[4-(2-Fluorobenzoyl)piperazin-1-yl]-1,2-benzothiazole typically involves a multi-step procedureThe reaction conditions usually involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Chemical Reactions Analysis
3-[4-(2-Fluorobenzoyl)piperazin-1-yl]-1,2-benzothiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Scientific Research Applications
3-[4-(2-Fluorobenzoyl)piperazin-1-yl]-1,2-benzothiazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is used in studies related to its antibacterial and antifungal activities.
Medicine: It is investigated for its potential use as an antipsychotic drug due to its dopamine and serotonin antagonistic properties.
Mechanism of Action
The mechanism of action of 3-[4-(2-Fluorobenzoyl)piperazin-1-yl]-1,2-benzothiazole involves its interaction with dopamine and serotonin receptors. By antagonizing these receptors, the compound can modulate neurotransmitter activity, which is beneficial in the treatment of psychiatric disorders .
Comparison with Similar Compounds
3-[4-(2-Fluorobenzoyl)piperazin-1-yl]-1,2-benzothiazole can be compared with other similar compounds such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound lacks the fluorobenzoyl group but shares the piperazine and benzothiazole moieties.
2-Fluorobenzoyl derivatives: These compounds contain the fluorobenzoyl group but may have different core structures.
Piperazine derivatives: These compounds have the piperazine moiety but differ in the attached functional groups.
The uniqueness of 3-[4-(2-Fluorobenzoyl)piperazin-1-yl]-1,2-benzothiazole lies in its hybrid structure, which imparts a combination of biological activities that are not observed in its individual components .
Properties
Molecular Formula |
C18H16FN3OS |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C18H16FN3OS/c19-15-7-3-1-5-13(15)18(23)22-11-9-21(10-12-22)17-14-6-2-4-8-16(14)24-20-17/h1-8H,9-12H2 |
InChI Key |
GWBMGVCMJIOAIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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